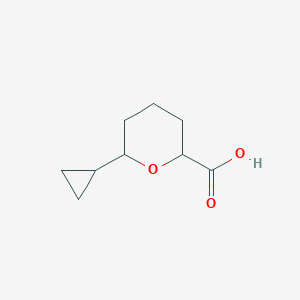

6-Cyclopropyloxane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

6-Cyclopropyloxane-2-carboxylic acid can be synthesized by the condensation of cyclopropanecarbonyl chloride and ethylene oxide in the presence of a strong base. The compound can be characterized by various spectroscopic and analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).Molecular Structure Analysis

The molecular formula of this compound is C9H14O3. The InChI code is 1S/C9H14O3/c10-9(11)8-3-1-2-7(12-8)6-4-5-6/h6-8H,1-5H2,(H,10,11).Chemical Reactions Analysis

The reactions of carboxylic acids are based on catalytic decarboxylative conversions, in which the COOH group of carboxylic acids is catalytically replaced without trace by extrusion of CO2 chemo- and regioselectively .Physical and Chemical Properties Analysis

This compound has a white crystalline appearance and a melting point of 100-103°C. It is soluble in polar solvents such as water, methanol, and ethanol. The compound has a high thermal stability and is not easily decomposed at high temperatures.Applications De Recherche Scientifique

Cyclopropane Derivatives in Biological Activities

Cyclopropane derivatives, like those involving 6-cyclopropyloxane-2-carboxylic acid, have shown significant biological activities. For instance, bromophenol derivatives with cyclopropyl moiety have been effective as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. These inhibitors have applications in treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).

Synthesis and Applications in Dynamic Covalent Chemistry

Diamidocarbenes, combined with olefins and aldehydes, including electron-rich derivatives, have been used to synthesize cyclopropanes and epoxides. These reactions are notable for their rapid and reversible nature, making them valuable in applications that utilize dynamic covalent chemistry (Moerdyk & Bielawski, 2012).

Natural Compound Synthesis and Biological Activities

The synthesis of naturally occurring compounds, particularly those containing cyclopropane moieties like 1-aminocyclopropane-1-carboxylic acid, has been a focus due to their range of biological activities, including antifungal, antimicrobial, and antitumoral properties (Coleman & Hudson, 2016).

Synthesis and Characterization in Medicinal Chemistry

Cyclopropane carboxylic acid derivatives have been used in medicinal chemistry for their biological activity. These compounds have been synthesized and characterized, providing a basis for further research and potential drug development (Li, 2009).

Cycloisomerization Reactions and Derivative Synthesis

Cycloisomerization reactions of donor-acceptor cyclopropanes have been developed for the synthesis of various derivatives. These reactions are crucial in organic chemistry for creating structurally diverse and potentially pharmacologically significant compounds (Zhu, Xu, & Gong, 2016).

Total Synthesis in Natural Products

Spirocyclopropane carboxylic acids have been utilized in the total synthesis of natural products, demonstrating the versatility of cyclopropane derivatives in synthesizing complex molecular structures (Ramakrishna & Sridhar, 2015).

Safety and Hazards

The safety information for 6-Cyclopropyloxane-2-carboxylic acid includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Orientations Futures

6-Cyclopropyloxane-2-carboxylic acid has potential applications in organic synthesis as a building block for the development of new molecules with potential biological activity. The area of catalytic decarboxylative transformations has expanded significantly by utilizing various classes of carboxylic acids as the substrate .

Propriétés

IUPAC Name |

6-cyclopropyloxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-9(11)8-3-1-2-7(12-8)6-4-5-6/h6-8H,1-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXHYWGHIZYMJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC(C1)C(=O)O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Methoxyphenyl)-2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2360188.png)

![1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2360197.png)